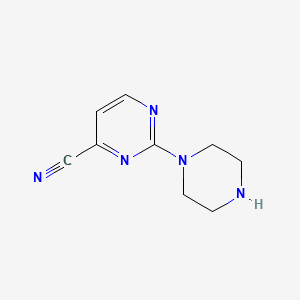

2-Piperazino-4-pyrimidinecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperazin-1-ylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c10-7-8-1-2-12-9(13-8)14-5-3-11-4-6-14/h1-2,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSQTXKOGMEAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301268892 | |

| Record name | 2-(1-Piperazinyl)-4-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-54-3 | |

| Record name | 2-(1-Piperazinyl)-4-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Piperazinyl)-4-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Piperazino-4-pyrimidinecarbonitrile chemical properties

Bifunctional Scaffolds in Medicinal Chemistry

Executive Summary

2-Piperazino-4-pyrimidinecarbonitrile (CAS: 940284-53-3) represents a critical "privileged structure" in modern drug discovery.[1] As a bifunctional heterocyclic intermediate, it bridges the gap between solubility-enhancing moieties (the piperazine ring) and electrophilic warheads (the C4-nitrile).[1] This guide analyzes its physicochemical profile, synthetic accessibility via nucleophilic aromatic substitution (

Molecular Identity & Physicochemical Profile[1][2]

This molecule is characterized by a pyrimidine core substituted at the 2-position with a piperazine ring and at the 4-position with a nitrile group.[1] The electron-deficient pyrimidine ring, further activated by the electron-withdrawing cyano group, creates a unique electronic environment that influences both stability and reactivity.[1]

Table 1: Physicochemical Datasheet

| Property | Value | Context for Drug Design |

| CAS Number | 940284-53-3 | Unique Identifier |

| Formula | High Nitrogen Content (N-Heterocycle) | |

| Molecular Weight | 189.22 g/mol | Fragment-based drug discovery (FBDD) friendly (<200 Da) |

| XLogP3-AA | 0.1 | Highly polar; excellent solubility profile |

| H-Bond Donors | 1 (Piperazine NH) | Handle for further derivatization |

| H-Bond Acceptors | 5 | High capacity for solvent/protein interaction |

| TPSA | 64.8 Ų | Good membrane permeability predictor (<140 Ų) |

| pKa (Predicted) | ~8.5 (Piperazine) | Basic center; likely protonated at physiological pH |

Data Source: PubChem Computed Properties [1]

Synthetic Routes & Mechanistic Insight

The primary route to this compound relies on the inherent regioselectivity of the pyrimidine ring.[1]

The Regioselectivity Paradigm

In 2,4-disubstituted pyrimidines, the C4 position is typically more electrophilic due to the para-like relationship with N1.[1] However, to synthesize the title compound (where the nitrile is at C4 and piperazine at C2), one typically starts with 2-chloro-4-pyrimidinecarbonitrile .[1]

The presence of the C4-nitrile (strongly electron-withdrawing) activates the C2-chloride toward Nucleophilic Aromatic Substitution (

Experimental Protocol: Displacement

Objective: Synthesis of this compound from 2-chloro-4-pyrimidinecarbonitrile.

-

Reagents:

-

Procedure:

-

Step A: Dissolve 2-chloro-4-pyrimidinecarbonitrile in dry MeCN under

atmosphere. Cool to 0°C.[1] -

Step B: Add DIPEA followed by the slow addition of piperazine (dissolved in MeCN). Mechanistic Note: Low temperature favors kinetic control, minimizing side reactions at the nitrile.[1]

-

Step C: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the chloride starting material (

).[1] -

Step D (Workup): Concentrate solvent.[1] Dilute with DCM, wash with saturated

and brine. The basicity of the product requires careful pH control during extraction; keeping the aqueous phase slightly basic ensures the piperazine remains neutral and extracts into the organic layer.[1]

-

-

Purification:

-

Recrystallization from EtOH/Ether or Flash Column Chromatography (DCM/MeOH gradient).[1]

-

Visualization: Synthetic Pathway

Figure 1:

Reactivity & Functionalization[1][3][4]

This scaffold is a "divergent intermediate."[1] The secondary amine (piperazine) and the nitrile (pyrimidine C4) offer orthogonal reactivity profiles.[1]

Path A: Piperazine Functionalization (The "Tail")

The secondary amine is a potent nucleophile.[1]

-

Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to attach "tail" groups for kinase selectivity.[1]

-

Reductive Amination: Reaction with aldehydes/ketones to modulate lipophilicity.[1]

-

Urea Formation: Reaction with isocyanates.[1]

Path B: Nitrile Transformation (The "Head")

The C4-nitrile is highly versatile:[1]

-

Hydrolysis: Conversion to carboxamide (

) or carboxylic acid ( -

Cyclization: Reaction with sodium azide (

) yields a Tetrazole , a bioisostere for carboxylic acids often used to improve metabolic stability [2].[1] -

Covalent Warhead: In specific contexts (e.g., Cathepsin K inhibitors), the nitrile itself acts as a reversible covalent trap, forming a thioimidate adduct with the active site cysteine of the enzyme [3].[1]

Visualization: Divergent Functionalization

Figure 2: Orthogonal reactivity map.[1] The scaffold allows independent modification of the binding "head" (nitrile) and solvent-exposed "tail" (piperazine).[1]

Applications in Medicinal Chemistry

Kinase Inhibition (JAK/CDK)

The pyrimidine ring is a classic ATP-mimetic scaffold.[1] The N1 and N3 atoms can accept hydrogen bonds from the hinge region of kinases.[1] The piperazine group at C2 often points towards the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.[1]

Covalent Cysteine Targeting (Cathepsin K)

Recent research highlights the utility of 4-cyanopyrimidines as reversible covalent inhibitors .[1] The nitrile carbon is electrophilic enough to react with the catalytic cysteine thiolate of enzymes like Cathepsin K (used in osteoporosis treatment).[1]

-

Mechanism:[1][2][3] The Cys-SH attacks the nitrile carbon to form a thioimidate.[1] Unlike acrylamides (irreversible), this reaction can be reversible, reducing off-target immunotoxicity [3].[1]

GPCR Ligands

Piperazinyl-pyrimidines are frequent motifs in Histamine H4 receptor antagonists and Dopamine D3 ligands.[1] The basic nitrogen of the piperazine often forms a crucial salt bridge with an Aspartate residue in the GPCR transmembrane domain.[1]

Handling, Stability, & Analytics

Safety & Handling

-

Hazard: As a nitrile derivative, it should be treated as potentially toxic if ingested or inhaled.[1]

-

Skin Sensitization: Piperazine derivatives are known sensitizers; double-gloving is recommended.[1]

-

Storage: Store at 2–8°C under inert gas. The piperazine secondary amine can absorb

from the air to form carbamates over time.[1]

Analytical Validation

To validate the synthesis of this core, look for these markers:

-

1H NMR (DMSO-d6):

-

IR Spectroscopy:

References

-

National Center for Biotechnology Information.[1] (n.d.). This compound (CID 36995510).[1] PubChem.[1][4] Retrieved January 29, 2026, from [Link][1]

-

Maddila, S., et al. (2024).[1] Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. MDPI.[1] Retrieved from [Link][1]

-

Wang, J., et al. (2022).[1][5] Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C9H11N5 | CID 36995510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Piperazino-4-pyrimidinecarbonitrile

The Nitrile-Warhead Scaffold in Cysteine Protease Inhibition

Executive Summary

2-Piperazino-4-pyrimidinecarbonitrile (CAS: 944316-07-6) represents a critical pharmacophore in modern medicinal chemistry, serving as the electrophilic core for a class of reversible covalent inhibitors targeting cysteine proteases.[1][2] It is most notably recognized as the structural anchor for Odanacatib (MK-0822) , a potent Cathepsin K inhibitor developed for osteoporosis treatment.

This guide analyzes the compound's dual mechanism of action: its chemical reactivity as a nucleophilic aromatic substitution scaffold and its biological efficacy where the nitrile group functions as a "warhead," forming a transient thioimidate adduct with the catalytic cysteine of the target enzyme.[3]

Part 1: Pharmacophore Analysis & Mechanism of Action (MoA)

The therapeutic value of this compound lies in its ability to balance binding affinity with reversible covalent reactivity. Unlike irreversible inhibitors (e.g., vinyl sulfones) that permanently alkylate enzymes—often leading to immunogenicity—this scaffold utilizes a nitrile warhead for controlled reversibility.

1. The Biological Mechanism: Thioimidate Formation

When incorporated into a full drug architecture (like Odanacatib), the mechanism is defined by the interaction between the pyrimidine-4-carbonitrile moiety and the active site of Cathepsin K (CatK).

-

Recognition & Orientation: The piperazine ring (often substituted at the distal nitrogen) directs the molecule into the S2/S3 pockets of the enzyme, positioning the pyrimidine ring near the catalytic triad.

-

Nucleophilic Attack: The thiolate anion of the catalytic Cysteine 25 (Cys25) in CatK attacks the electrophilic carbon of the nitrile (C≡N) group.

-

Transition State Stabilization: The resulting transition state is stabilized by the "oxyanion hole" (Gln19 and Cys25 backbone amides).

-

Adduct Formation: A covalent thioimidate bond is formed.[3] This blocks the active site, preventing substrate hydrolysis.

-

Reversibility: The thioimidate bond is thermodynamically unstable relative to a permanent alkyl bond, allowing the inhibitor to eventually dissociate. This "on-off" rate is crucial for reducing off-target toxicity.

2. Structural Activity Relationship (SAR)

-

The Nitrile (C-4 position): Essential for activity. Removal or replacement with an amide results in a complete loss of inhibitory potency (

shifts from nM to -

The Pyrimidine Ring: Acts as an electron-deficient spacer that enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by Cys25.

-

The Piperazine Linker: Provides a rigid yet functionalizable exit vector, allowing medicinal chemists to attach hydrophobic groups (e.g., fluoroleucine in Odanacatib) to exploit the S2 hydrophobic pocket.

3. Visualizing the Pathway

The following diagram illustrates the catalytic interruption of Cathepsin K by the nitrile warhead.

Caption: The kinetic cycle of reversible covalent inhibition. The nitrile group acts as an electrophilic trap for the catalytic cysteine.[3]

Part 2: Synthesis & Quality Control

For researchers utilizing this compound as a building block, purity is paramount. The synthesis typically involves a Nucleophilic Aromatic Substitution (

1. Synthetic Route

The synthesis exploits the electron-deficiency of the pyrimidine ring. The chlorine atom at position 2 is a good leaving group, activated by the electron-withdrawing nitrile group at position 4.

Reaction Scheme: 2-chloropyrimidine-4-carbonitrile + Piperazine → 2-(piperazin-1-yl)pyrimidine-4-carbonitrile + HCl

Note: To prevent bis-substitution (where one piperazine attacks two pyrimidines), mono-protected piperazine (e.g., N-Boc-piperazine) is recommended, followed by deprotection.

2. Detailed Protocol: Mono-Substitution Method

Reagents:

-

2-Chloropyrimidine-4-carbonitrile (1.0 eq)

-

1-Boc-piperazine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

-

Preparation: Dissolve 2-chloropyrimidine-4-carbonitrile in ACN at

under -

Addition: Add DIPEA, followed by the slow, dropwise addition of 1-Boc-piperazine dissolved in ACN.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water (

) and brine ( -

Deprotection: Dissolve the intermediate in DCM. Add TFA (trifluoroacetic acid) (10 eq) at

. Stir for 2 hours. -

Isolation: Basify with

to pH 8. Extract with DCM/Isopropanol (3:1). Concentrate to yield the free amine title compound.

3. Analytical Specifications (QC)

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water gradient) |

| Identity ( | Characteristic pyrimidine doublets ( | 400 MHz DMSO- |

| Mass Spec | LC-MS (ESI+) | |

| Residual Solvent | < 5000 ppm (total) | GC-Headspace |

Part 3: Experimental Assays (Validation)

To validate the biological activity of the scaffold (or derivatives thereof), a fluorescence-based enzymatic assay is the industry standard.

Protocol: Cathepsin K Inhibition Assay

This assay measures the ability of the scaffold to prevent the hydrolysis of a fluorogenic substrate.

Materials:

-

Enzyme: Recombinant Human Cathepsin K (activate immediately before use).

-

Substrate: Z-Phe-Arg-AMC (Z-Phe-Arg-7-amido-4-methylcoumarin).

-

Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.

Procedure:

-

Activation: Incubate Cathepsin K in the buffer for 15 minutes at RT to reduce the active site cysteine.

-

Inhibitor Incubation: Add the test compound (dissolved in DMSO) to the enzyme solution. Incubate for 30 minutes to allow the slow-binding thioimidate formation (equilibrium establishment).

-

Substrate Addition: Add Z-Phe-Arg-AMC (

final concentration). -

Measurement: Monitor fluorescence excitation at 355 nm and emission at 460 nm for 20 minutes (kinetic mode).

-

Calculation: Determine

by plotting the initial velocity (

Self-Validating Check:

-

Control: Include E-64 (irreversible cysteine protease inhibitor) as a positive control.

-

Reversibility Check: Perform a "jump-dilution" experiment. Pre-incubate enzyme + inhibitor at

, then dilute 100-fold. If activity recovers over time, the inhibition is reversible (consistent with the nitrile mechanism).

References

-

Robichaud, J., et al. (2008). "Identification of Odanacatib (MK-0822), a Potent, Selective, and Orally Active Inhibitor of Cathepsin K." Journal of Medicinal Chemistry. Link

-

Gauthier, J.Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters. Link

-

Falgueyret, J.P., et al. (2005). "Novel, nonpeptidic cyanarnides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry. Link

-

Merck Sharp & Dohme Corp. (2012). "Synthesis of Cathepsin K Inhibitors." World Intellectual Property Organization (Patent WO2012145266). Link

-

Dossetter, A.G., et al. (2012). "Highly selective cathepsin K inhibitors: The design and synthesis of 2-cyano-pyrimidines." Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Profile: 2-(Piperazin-1-yl)pyrimidine-4-carbonitrile

CAS Registry Number: 1135283-54-3 Common Role: Kinase Inhibitor Intermediate / Pharmacophore Scaffold[1][2]

Executive Summary & Chemical Identity

2-(Piperazin-1-yl)pyrimidine-4-carbonitrile is a specialized heterocyclic building block predominantly used in modern drug discovery, particularly for oncology targets such as KRAS and CTPS1 (CTP Synthase 1).[1][2]

Structurally, it consists of a pyrimidine ring substituted at the C2 position with a piperazine moiety and at the C4 position with a nitrile (cyano) group.[2] This specific substitution pattern serves two critical medicinal chemistry functions:

-

The Piperazine Tail: Enhances aqueous solubility and provides a secondary amine handle for further elaboration (e.g., amidation, reductive amination).[2]

-

The Nitrile "Anchor": Acts as a metabolic stabilizer or a precursor for heterocycle formation (e.g., oxadiazoles, imidazoles) and hydrogen bond acceptor.[2]

Critical Distinction (Caution)

⚠ RESEARCHER NOTE: Do not confuse this compound with 1-(2-Pyrimidinyl)piperazine (1-PP) (CAS 20980-22-7). [1][2] * 1-PP: Lacks the 4-cyano group; major metabolite of buspirone; anxiolytic activity. [1][2] * Target Compound: Contains the 4-cyano group; used as a scaffold for kinase inhibitors; distinct chemical reactivity.[1][2]

Chemical Data Table

| Property | Value |

| IUPAC Name | 2-(piperazin-1-yl)pyrimidine-4-carbonitrile |

| Molecular Formula | C₉H₁₁N₅ |

| Molecular Weight | 189.22 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Moderate in water (pH dependent) |

| pKa (Calc) | ~8.5 (Piperazine NH), ~1.0 (Pyrimidine N) |

| LogP | ~0.1 (Low lipophilicity due to polarity) |

Synthetic Pathways & Protocols

The synthesis of 2-(piperazin-1-yl)pyrimidine-4-carbonitrile relies on a Nucleophilic Aromatic Substitution (SₙAr) .[1][2][3] The electron-withdrawing nitrile group at C4 activates the pyrimidine ring, making the C2-chloride highly susceptible to nucleophilic attack by the piperazine nitrogen.[1][2]

Mechanism of Action (SₙAr)

The reaction proceeds via a Meisenheimer-like transition state.[1][2] The regioselectivity is driven by the leaving group (Cl) at C2.[2] While 2,4-dichloropyrimidine typically reacts at C4 first, the starting material here is 2-chloropyrimidine-4-carbonitrile , forcing the substitution at C2.[1][2]

Experimental Protocol: Synthesis from 2-Chloropyrimidine-4-carbonitrile

Based on optimized conditions for KRAS inhibitor intermediates (e.g., BI-2493).

Reagents:

-

Starting Material: 2-Chloropyrimidine-4-carbonitrile (1.0 eq)[1][2]

-

Nucleophile: Piperazine (3.0–5.0 eq) OR N-Boc-piperazine (1.1 eq) if protection is desired.[1][2]

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq).[2]

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloropyrimidine-4-carbonitrile (e.g., 100 mg, 0.70 mmol) in dry MeCN (2 mL).

-

Addition: Add TEA (0.3 mL, 2.1 mmol) followed by the piperazine derivative.

-

Note: If using free piperazine, use excess (3-5 eq) to prevent the formation of the bis-substituted byproduct (where one piperazine bridges two pyrimidine rings).[2]

-

-

Reaction: Stir the mixture at 25°C to 50°C .

-

Workup:

-

Purification:

Visualization: Synthesis Workflow

Caption: SₙAr synthetic route prioritizing C2 substitution. Excess piperazine prevents dimerization.[2]

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase inhibitor design.[1][2] The 4-cyano group is rarely the final functionality; it often serves as a precursor or an electronic modulator.[1][2]

KRAS Inhibitor Development (e.g., BI-2493)

In the development of Pan-KRAS inhibitors, this core is used to link the pharmacophore to a solubilizing group.[2]

-

Role: The piperazine nitrogen is often coupled to an electrophile (like an acrylamide) to form a covalent warhead, or to a chiral moiety to fit a specific binding pocket.[2]

-

Nitrile Function: The nitrile group can be converted into an 1,2,4-oxadiazole ring by reacting with hydroxylamine followed by an acid chloride.[1][2] This oxadiazole often mimics a peptide bond or interacts with specific residues in the KRAS binding pocket (e.g., Switch II region).[2]

Metabolic Stability

Replacing a hydrogen or methyl group with a nitrile (CN) on the pyrimidine ring:[2]

-

Reduces the electron density of the ring, making it less susceptible to oxidative metabolism by Cytochrome P450 enzymes.[1][2]

-

Lowers the pKa of the pyrimidine nitrogens, altering the hydrogen bond acceptor capability.[2]

Visualization: Functionalization Logic

Caption: Divergent synthesis strategies utilizing the orthogonal reactivity of the nitrile and piperazine amine.

Handling & Stability

-

Storage: Store at -20°C. The free base is stable, but conversion to a hydrochloride salt (using 4M HCl in Dioxane) is recommended for long-term library storage to prevent oxidation or discoloration.[2]

-

Safety: As a nitrile-containing compound, avoid contact with strong acids that could liberate HCN gas, although the aromatic nitrile is relatively stable.[2] Treat as a potential irritant (H315, H319).[2]

-

QC Parameters:

References

-

Kessler, D., et al. (2019). Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy.[1][2] Journal of Medicinal Chemistry.[1][2] (Describes the synthesis of the Boc-protected intermediate and conversion to oxadiazole).

-

PubChem Compound Summary. 2-(piperazin-1-yl)pyrimidine-4-carbonitrile (CID 36995510).[1][2] National Center for Biotechnology Information.[1][2]

-

Blueprint Medicines Corp. Heterocyclic Inhibitors of KIT and PDGFRA.[1][2] (Patent literature describing similar pyrimidine-4-carbonitrile scaffolds in kinase inhibitors like Avapritinib).[1][2]

-

Ambeed. 2-Chloropyrimidine-4-carbonitrile Product Analysis and Reaction Data. (Provides physical property data and reaction conditions for the starting material).

Sources

- 1. 2-Piperazino-4-pyrimidinecarbonitrile | C9H11N5 | CID 36995510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

Optimizing the Privileged Scaffold: A Technical Guide to Piperazino-Pyrimidine SAR

Executive Summary: The Privileged Pharmacophore

The piperazino-pyrimidine hybrid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural utility stems from its ability to mimic the purine (adenine) ring of ATP, making it a cornerstone in the design of kinase inhibitors (e.g., EGFR, CDK, BTK), while its amphiphilic nature allows for modulation of blood-brain barrier (BBB) permeability in CNS drug discovery.[1]

This guide moves beyond basic synthesis to explore the causal Structure-Activity Relationships (SAR) that drive potency, selectivity, and metabolic stability.[1]

Chemical Synthesis Strategy

To explore the SAR of this scaffold, a modular synthetic approach is required.[1][2] The two primary methodologies are Nucleophilic Aromatic Substitution (

Modular Retrosynthesis Workflow

The following diagram illustrates the divergent synthesis strategy, allowing for independent modification of the pyrimidine core (Zone A) and the piperazine tail (Zone B).

Figure 1: Modular synthetic pathway. The reactivity difference between C4 and C2 positions on the pyrimidine ring allows for sequential, regioselective functionalization.

Critical Synthetic Protocol: Regioselective

Objective: Synthesis of 4-(4-methylpiperazin-1-yl)-2-chloropyrimidine. Rationale: The C4 position of 2,4-dichloropyrimidine is more electrophilic than C2 due to the para-like resonance effect of the ring nitrogens.[1]

-

Reagents: 2,4-Dichloropyrimidine (1.0 eq), N-methylpiperazine (1.0 eq), Diisopropylethylamine (DIPEA, 1.2 eq).

-

Solvent: Ethanol or DMF (Polar protic/aprotic solvents stabilize the transition state).[1]

-

Procedure:

-

Dissolve 2,4-dichloropyrimidine in ethanol at 0°C (Ice bath is critical to prevent bis-substitution).[1]

-

Add DIPEA followed by dropwise addition of N-methylpiperazine.[1]

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 7:3). The product spot will be more polar than the starting material but less polar than the bis-product.[1]

-

-

Workup: Evaporate solvent, redissolve in DCM, wash with water to remove DIPEA salts.[1]

Deep Dive: Structure-Activity Relationship (SAR)

The biological activity of piperazino-pyrimidines is governed by three distinct structural zones.

Zone 1: The Pyrimidine Core (The Hinge Binder)

In kinase drug discovery, the pyrimidine ring typically resides in the ATP-binding pocket, forming hydrogen bonds with the "hinge region" of the kinase.[1]

-

C4-Position: Substitution here directs the molecule's orientation.[1] A piperazine ring at C4 often points towards the solvent-accessible region, improving solubility.[1]

-

C2-Position: Substituents here (e.g., -NH2, -NH-Ar) often form critical H-bonds with the backbone residues (e.g., Met793 in EGFR).[1]

-

C5/C6-Positions: Small hydrophobic groups (Me, Cl, F) at C5 can occupy the hydrophobic "gatekeeper" pocket, enhancing selectivity against specific kinases.[1]

Zone 2: The Piperazine Linker (The Solubility Engine)

The piperazine ring is not merely a linker; it is a physicochemical modulator.[1]

-

Conformation: The chair conformation of piperazine provides a rigid yet non-planar spacer, positioning the distal tail away from the core.[1]

-

Ionization: The

and

Zone 3: The Distal Tail (The Specificity Element)

Substitutions on the

-

Lipophilic Tails (Aryl/Heteroaryl): Enhance permeability and can target hydrophobic pockets adjacent to the active site (allosteric potential).[1]

-

Hydrophilic Tails: Improve metabolic stability by reducing lipophilicity (LogD modulation).[1]

SAR Summary Table

| Structural Zone | Modification | Effect on Activity/Property | Mechanistic Rationale |

| Pyrimidine C4 | Piperazine attachment | High Potency | Solubilizing group; projects into solvent front.[1] |

| Pyrimidine C2 | Amino (-NH2) | Increased Affinity | H-bond donor to kinase hinge residues (e.g., Leu/Met).[1] |

| Pyrimidine C5 | Halogen (-F, -Cl) | Metabolic Stability | Blocks metabolic oxidation; fills hydrophobic pockets.[1] |

| Piperazine N4 | Methyl (-CH3) | Solubility | Prevents N-dealkylation compared to longer chains; maintains basicity.[1] |

| Piperazine N4 | Aryl/Benzyl | Potency (Bacterial) | Increases lipophilicity for bacterial membrane penetration (Source 1.3).[1] |

Mechanistic Modeling: Kinase Inhibition

The following diagram visualizes the pharmacophore mapping of a piperazino-pyrimidine derivative within the EGFR kinase ATP-binding pocket.[1]

Figure 2: Pharmacophore mapping of the inhibitor-kinase complex. The Pyrimidine core anchors the molecule, while the Piperazine unit extends into the solvent front to modulate physicochemical properties.[1]

Experimental Validation Protocols

In Vitro Kinase Assay (Self-Validating System)

To ensure data trustworthiness, the assay must include internal validity checks (Z-factor).[1]

Protocol: ADP-Glo™ Kinase Assay

-

Preparation: Dilute compounds in DMSO (Final DMSO < 1%). Prepare Kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).[1]

-

Reaction:

-

Detection:

-

Readout: Measure Luminescence.

-

Validation Criteria:

References

-

Mavrova, A. T., et al. (2016).[1] Synthesis, Anticancer Activity and Photostability of Novel 3-Ethyl-2-Mercapto-Thieno[2,3-d]Pyrimidin-4(3H)-Ones.[1] European Journal of Medicinal Chemistry. Link

-

Fabbro, D., et al. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[1][3] PubMed Central.[1] Link

-

Griffin, R. J., et al. (2026).[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate.[1][4] Link

-

Kumari, S., et al. (2023).[1] Recent Advances in Pyrimidine-Based Drugs. MDPI. Link[1]

-

BenchChem. (2025).[1][5] A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. BenchChem.[1][5] Link[1]

Sources

In Vitro Screening of 2-Piperazino-4-pyrimidinecarbonitrile: A Covalent Fragment Profiling Guide

Topic: In Vitro Screening of 2-Piperazino-4-pyrimidinecarbonitrile Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scientists

Executive Summary & Chemical Context

This compound (CAS: 1135283-54-3) represents a privileged "electrophilic fragment" scaffold in modern drug discovery. Unlike standard competitive inhibitors, this molecule features a 4-cyano (nitrile) warhead on a pyrimidine core. This structural motif is specifically designed to target nucleophilic cysteine residues (e.g., Cys25 in Cathepsin K, Cys481 in BTK) via a reversible covalent mechanism .

The screening of this compound requires a deviation from standard Michaelis-Menten equilibrium assays. Researchers must account for time-dependent inhibition kinetics to accurately determine potency. This guide details the rigorous in vitro profiling of this scaffold, focusing on its primary utility as a Cathepsin K inhibitor lead.

Key Chemical Properties

| Property | Value | Implication for Screening |

| Molecular Weight | 189.22 Da | Fragment-like; requires high concentration screening (10 µM - 1 mM). |

| Warhead | 4-Nitrile (Cyano) | Weak electrophile; requires pre-incubation to form thioimidate adduct. |

| Solubility | Moderate (DMSO) | Stock solutions should be prepared at 100 mM in 100% DMSO. |

| Mechanism | Reversible Covalent | Data must be fit to |

Mechanism of Action: The Thioimidate Adduct

To screen effectively, one must understand the binding event. The nitrile group does not merely occupy a pocket; it reacts chemically with the enzyme's catalytic cysteine.[1]

Figure 1: Reaction mechanism showing the transition from non-covalent binding to the formation of a covalent thioimidate adduct. Note that for nitriles, the dissociation (

Primary Biochemical Assay: Fluorogenic Cathepsin K Screen

This protocol quantifies the inhibition of Cathepsin K activity using a fluorogenic peptide substrate.

Reagents & Buffer System

-

Enzyme: Recombinant Human Cathepsin K (active site titrated).

-

Substrate: Z-Phe-Arg-AMC (Z-Phe-Arg-7-amido-4-methylcoumarin).

-

Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.

-

Note: DTT is critical to keep the catalytic cysteine reduced, but excess DTT can compete with the nitrile warhead if the concentration is too high (>5 mM).

-

-

Control Inhibitor: E-64 (Irreversible epoxide) or Odanacatib (Nitrile-based reference).

Experimental Workflow

The critical factor here is Pre-incubation . Without it, the slow covalent bond formation will result in underestimated potency (

-

Compound Preparation: Prepare a 10-point dilution series of this compound in DMSO (Top concentration: 1 mM).

-

Enzyme Activation: Dilute Cathepsin K in Assay Buffer (containing DTT) and incubate for 10 minutes at RT to activate the active site cysteine.

-

Pre-Incubation (The Variable Step):

-

Add 5 µL of compound to 45 µL of Enzyme solution in a black 384-well plate.

-

Incubate for varying times: 0, 30, and 60 minutes.

-

Why? If

decreases (potency increases) with longer pre-incubation, the mechanism is time-dependent (covalent).

-

-

Reaction Initiation: Add 50 µL of Substrate (Z-Phe-Arg-AMC, final conc. =

value, typically 5-10 µM). -

Kinetic Readout: Monitor Fluorescence (

) continuously for 60 minutes.

Data Analysis: Determining

Do not rely solely on

-

Determine

: For each inhibitor concentration -

Replot

vs -

Calculate Parameters: Fit to the hyperbolic equation:

- : Affinity of the initial non-covalent binding.

- : Rate of covalent bond formation.

- : The true measure of covalent potency.

Secondary Assay: Jump-Dilution for Reversibility

Since nitrile inhibitors are often reversible, it is vital to confirm if the enzyme activity recovers after removing the unbound inhibitor. This distinguishes the compound from "suicide" inhibitors like vinyl sulfones.

Protocol

-

Incubate: Mix Enzyme (100x concentration) + Inhibitor (10x

) for 1 hour. -

Dilute: Rapidly dilute the mixture 100-fold into buffer containing saturating Substrate.

-

Monitor: Measure product formation over 4 hours.

-

Linear Progress Curve: Indicates irreversible inhibition (enzyme remains dead).

-

Curved (Regained) Activity: Indicates reversible inhibition (inhibitor dissociates).

-

Expectation: this compound should show slow recovery (reversible covalent).

-

Cellular Target Engagement: Thermal Shift (CETSA)

To verify that the pyrimidine fragment penetrates the cell and engages the target in a complex environment, use the Cellular Thermal Shift Assay.

Protocol

-

Cell Line: RAW 264.7 (Osteoclast-like) or Human Osteoclasts.

-

Treatment: Treat intact cells with 50 µM compound for 1 hour. Control: DMSO.

-

Heat Shock: Aliquot cells and heat to a gradient (40°C – 70°C).

-

Lysis & Western Blot: Lyse cells and analyze the soluble fraction via Western Blot for Cathepsin K.

-

Result: The compound should stabilize the protein, shifting the melting curve (

) to a higher temperature compared to DMSO control.

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| Flat Progress Curves | Fluorescence quenching | Check compound autofluorescence at 460nm. |

| No Time-Dependency | Non-covalent binding | The nitrile may not be positioned correctly. Check pH (must be < 6.0 for Cathepsin activity). |

| Low Potency ( | Fragment nature | This is expected for a fragment. Optimize the "Piperazine" handle (R-group) to improve non-covalent affinity ( |

Integrated Screening Workflow

Figure 2: Step-by-step screening workflow for validating this compound as a lead candidate.

References

-

Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanarnides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry. Link

-

Sierakowski, A., et al. (2022). "Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis." Bioorganic & Medicinal Chemistry. Link

-

Lovering, F., et al. (2012). "Nitriles: An Attractive Approach to the Development of Covalent Inhibitors."[2] ChemMedChem. Link

-

Resnick, E., et al. (2019). "Covalent Engagement of Cysteine Residues in Proteomics." Journal of the American Chemical Society. Link

-

PubChem Compound Summary. (2025). "this compound (CID 36995510)." National Library of Medicine. Link

Sources

Strategic Target Identification for 2-Piperazino-4-pyrimidinecarbonitrile Scaffolds

The following technical guide details the target identification architecture for 2-Piperazino-4-pyrimidinecarbonitrile (and its structural derivatives). It is structured to guide a research team from chemical hypothesis to validated biological target.[1][2]

Executive Summary & Chemical Logic

The molecule This compound represents a privileged scaffold in medicinal chemistry, characterized by two distinct functional domains: the piperazine ring (a versatile linker/solubilizer) and the 4-cyanopyrimidine core.[1][2]

From a target identification (Target ID) perspective, the nitrile (cyano) group at the C4 position is the critical determinant.[2] Unlike inert scaffolds, electron-deficient nitriles in heteroaromatic rings often function as electrophilic warheads .[1][2] They are known to form reversible covalent bonds with nucleophilic cysteine residues in enzyme active sites.[1][2]

Key Mechanistic Hypothesis: Any Target ID campaign for this scaffold must prioritize Cysteine Proteases (e.g., Cathepsin K) and Cysteine-dependent Kinases (e.g., JAK/STAT pathway components) due to the intrinsic reactivity of the nitrile group.

Target Identification Workflow

The following diagram illustrates the logical flow for deconvoluting the target of this specific scaffold, moving from computational prediction to proteomic validation.

Caption: Logical workflow for deconvoluting the 4-cyanopyrimidine scaffold target, prioritizing covalent interactions.

Computational Prediction (In Silico)

Before wet-lab experimentation, in silico docking provides the necessary filter to reduce the search space.[2]

Covalent Docking Strategy

Standard rigid-body docking often fails for this scaffold because it ignores the formation of the thioimidate adduct .[1][2]

-

Protocol: Use "Covalent Docking" algorithms (e.g., covalentDock, Gold, or Schrodinger CovDock).[2]

-

Reaction Definition: Define the reaction between the nitrile carbon (electrophile) and the cysteine sulfur (nucleophile).

-

Search Space: Screen against the PDB subset of "Cysteine Proteases" (EC 3.4.[1]22) and "Kinases with active-site cysteines."[1][2]

Validated Hit List (Literature Grounding)

Research has already validated this scaffold against specific pockets.[1][2] Your docking scores should correlate with these known interactions:

| Target Family | Specific Protein | Mechanism | Binding Site | Reference |

| Cysteine Protease | Cathepsin K | Reversible Covalent | Cys25 (Active Site) | [1] |

| Kinase | JAK2 / FLT3 | ATP Competitive | Hinge Region | [2] |

| Kinase | CDK4 | ATP Competitive | ATP Binding Pocket | [3] |

| GPCR | GPR119 | Agonist | Transmembrane Domain | [4] |

Experimental Protocols (The "Wet Lab")

Protocol A: Activity-Based Protein Profiling (ABPP)

This is the "Gold Standard" for this specific scaffold.[1][2] Because the nitrile is reactive, we can use a Click-Chemistry ABPP approach.[1][2]

Rationale: We synthesize a probe where the piperazine tail is modified with an alkyne handle.[1][2] The warhead (nitrile) remains unchanged to bind the target.[1][2]

Step-by-Step Methodology:

-

Probe Synthesis: Derivatize the N1-position of the piperazine with a propargyl group (Alkyne-Probe).[1][2]

-

Proteome Incubation:

-

Click Reaction:

-

Add Click Reagents: Azide-Biotin (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).[2]

-

Incubate for 1 hour at RT.

-

-

Enrichment & Analysis:

-

Validation: A true target will appear as a band in the "Probe" lane but disappear in the "Probe + Competitor" lane.

Protocol B: Thermal Shift Assay (TSA)

For targets where the nitrile does not form a covalent bond (e.g., some kinases), TSA validates binding via stabilization.[2]

Methodology:

-

Mix recombinant protein (e.g., CDK4) at 2-5 µM with SYPRO Orange dye (5x).[1][2]

-

Add this compound (10-50 µM).

-

Result: A

indicates significant binding.[1][2]

Mechanistic Visualization: The Thioimidate Adduct

The unique feature of the 4-cyanopyrimidine is its ability to trap catalytic cysteines.[1][2] This mechanism is crucial for Cathepsin K inhibition.[1][2]

Caption: Mechanism of Action: Nucleophilic attack of Cysteine-SH on the Nitrile carbon forms a Thioimidate.[2]

Biological Context: Cathepsin K Pathway

If the target is identified as Cathepsin K (a high-probability hit for this scaffold), the downstream effect is the inhibition of bone resorption.[2][3]

Caption: Pathway impact of Cathepsin K inhibition by the pyrimidinecarbonitrile scaffold.[2]

References

-

Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead. Bioorganic & Medicinal Chemistry, 2022.[1][2][4]

-

Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry, 2019.[1][2]

-

Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile as a potent inhibitor of CDK4. Journal of Medicinal Chemistry, 2014.[1][2][5]

-

Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GPR119 Agonists. Molecular Diversity, 2017.[1][2][6]

Sources

- 1. This compound | C9H11N5 | CID 36995510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using 2-Piperazino-4-pyrimidinecarbonitrile in cell culture assays

Application Note: Characterization and Screening of 2-Piperazino-4-pyrimidinecarbonitrile in Cell Culture

Executive Summary & Biological Context

This compound (CAS: 1135283-54-3), also known as 2-(piperazin-1-yl)pyrimidine-4-carbonitrile, is a privileged scaffold and a critical intermediate in medicinal chemistry. Unlike potent, optimized drugs (nanomolar affinity), this compound represents a molecular fragment often used in Fragment-Based Drug Discovery (FBDD).

Its structural core—a pyrimidine ring fused with a piperazine moiety and a nitrile handle—serves as the backbone for several classes of bioactive agents, including:[1][2]

-

GPR119 Agonists: For the treatment of Type 2 Diabetes and obesity [1].[3][4]

-

Adenosine A2A Receptor Antagonists: Investigated for neurodegenerative diseases (Parkinson’s) and cancer immunotherapy [2].[3][5]

-

NF-κB Inhibitors: Targeting inflammatory pathways in breast cancer [3].[3]

Scope of this Guide: This protocol is designed for researchers using this compound either as a starting block for synthesis or as a fragment probe in high-concentration screening assays.[3] The goal is to validate the "cleanliness" of the scaffold (low intrinsic cytotoxicity) and assess its baseline activity against specific targets before derivatization.[3]

Technical Specifications & Preparation

| Property | Specification |

| IUPAC Name | 2-(piperazin-1-yl)pyrimidine-4-carbonitrile |

| CAS Number | 1135283-54-3 |

| Molecular Weight | 189.22 g/mol |

| Solubility | Soluble in DMSO (>50 mM); Moderate water solubility (pH dependent) |

| pKa (Piperazine NH) | ~9.8 (Protonated at physiological pH 7.[6]4) |

| Storage | -20°C, desiccated. Hygroscopic solid. |

Stock Solution Preparation (50 mM)

-

Weighing: Weigh 9.46 mg of the compound.

-

Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

-

Mixing: Vortex vigorously for 30 seconds. If particulate remains, sonicate for 5 minutes at room temperature.[3]

-

Sterilization: Although DMSO is bacteriostatic, filter sterilization (0.22 µm PTFE filter) is recommended if the stock will be used over several weeks.[3]

-

Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Biological Mechanism & Workflow Visualization

The following diagram illustrates the role of this scaffold in drug discovery and its potential biological interactions.

Figure 1: The central role of the this compound scaffold in diverse therapeutic areas and the necessary validation steps.

Protocol 1: Scaffold Cytotoxicity Profiling

Before screening for activity, you must establish the Non-Toxic Concentration Range .[3] As a fragment, this molecule requires high concentrations (up to 1 mM) to detect weak binding.[3] It is critical to ensure these high concentrations do not cause non-specific cell death due to pH changes (amine basicity) or osmotic stress.[3]

Objective: Determine the CC50 (Cytotoxic Concentration 50%).

Materials

-

Cell Line: HEK293 (General) or HepG2 (Metabolic relevance).[3]

-

Assay: CellTiter-Glo® (Promega) or MTT Assay.[3]

-

Controls:

Step-by-Step Procedure

-

Seeding: Plate cells at 5,000 cells/well in a 96-well white-walled plate (for luminescence) or clear plate (for MTT). Incubate for 24 hours at 37°C/5% CO2.

-

Compound Dilution:

-

Prepare a 2x working solution in culture media.

-

Dose Range: 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 0 µM.

-

Crucial Step: Check the pH of the 1000 µM media solution.[3] The piperazine amine is basic.[2][3] If the media turns pink/purple (phenol red indicator), adjust pH to 7.4 using dilute HCl.[3] Failure to neutralize will cause false-positive toxicity.

-

-

Treatment: Remove old media and add 100 µL of the compound-containing media.

-

Incubation: Incubate for 48 hours.

-

Readout:

-

Analysis: Plot Log(Concentration) vs. % Viability.

Protocol 2: Fragment-Based Functional Screening

Once safety is established, this protocol screens for intrinsic activity against a target (e.g., GPR119 or NF-κB). Note that fragments often exhibit rapid off-rates and weak affinity (µM to mM range).[3]

Objective: Detect weak "hit" activity to validate the scaffold's potential.

Experimental Design (Example: NF-κB Reporter Assay)

-

System: NF-κB-Luciferase Reporter Cell Line (e.g., Jurkat or HEK293-NFκB).

-

Stimulant: TNF-α (to induce NF-κB).[3]

Step-by-Step Procedure

-

Preparation: Seed reporter cells (20,000/well) in 96-well plates.

-

Pre-treatment:

-

Treat cells with this compound at high concentrations (e.g., 100 µM, 300 µM) for 1 hour.

-

Note: Include a known inhibitor (e.g., Parthenolide) as a positive control.[3]

-

-

Stimulation: Add TNF-α (final conc. 10 ng/mL) directly to the wells without washing off the compound.[3]

-

Incubation: Incubate for 5–6 hours (optimal for Luciferase expression).

-

Detection: Lyse cells and add Luciferase substrate.[3] Measure Luminescence.

-

Data Interpretation:

Troubleshooting & Expert Insights

| Issue | Probable Cause | Expert Solution |

| Precipitation in Media | Low solubility at neutral pH.[3] | The free base may precipitate.[3] Ensure the stock is fully dissolved in DMSO. If precipitation occurs upon adding to media, lower the concentration to <200 µM or add 10% FBS to solubilize via protein binding.[3] |

| Media Color Change (Pink) | Basic pH shift.[3] | The piperazine nitrogen is basic.[2][3] At 1 mM, it can alkalize weak buffers.[3] Always check pH and adjust with 0.1N HCl if necessary.[3] |

| No Activity Observed | Fragment affinity is too low. | This is common for "naked" scaffolds.[3] This molecule is a starting point.[3] Activity is often only achieved after attaching a hydrophobic tail (e.g., benzyl group) to the piperazine nitrogen [1, 4].[3] |

References

-

Discovery of GPR119 Agonists: Title: Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists.[4] Source:Molecular Diversity, 2017.[3] Link:[Link]

-

Adenosine A2A Receptor Antagonists: Title: Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists.[5] Source:International Journal of Molecular Sciences, 2020.[3] Link:[Link]

-

NF-κB Inhibition in Breast Cancer: Title: Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells.[3] Source:Molecules, 2022.[3] Link:[Link]

-

General Piperazine Scaffold Review: Title: Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents.[2][3][7][8] Source:European Journal of Medicinal Chemistry, 2015.[2][3] Link:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. swgdrug.org [swgdrug.org]

- 4. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H11N5 | CID 36995510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production [mdpi.com]

Application Note: High-Fidelity Synthesis and Utilization of 2-Piperazino-4-pyrimidinecarbonitrile

Abstract & Strategic Significance

2-Piperazino-4-pyrimidinecarbonitrile (CAS: 1135283-54-3) is a critical bifunctional heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., JAK, CDK antagonists).[1] Its structure features two distinct reactive handles:[1][2]

-

The Piperazine NH: A nucleophilic secondary amine ready for reductive amination, acylation, or sulfocylation.[1]

-

The C4-Nitrile (Cyano) Group: An electrophilic handle that can be hydrolyzed to an amide/acid, reduced to a primary amine, or used in cyclization reactions (e.g., to form triazines).[1]

This protocol details a high-yield, regioselective synthesis of this compound via Nucleophilic Aromatic Substitution (

Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | 2-(piperazin-1-yl)pyrimidine-4-carbonitrile |

| CAS Number | 1135283-54-3 |

| Molecular Formula | |

| Molecular Weight | 189.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water.[1][4][5] |

| pKa (Calc) | ~8.7 (Piperazine NH) |

| Hazards | Irritant/Toxic. Nitriles are toxic by ingestion/inhalation. Piperazine is a sensitizer.[1] |

Experimental Protocol: Regioselective Synthesis

Reaction Design & Causality

The synthesis relies on the

-

Substrate: 2-chloropyrimidine-4-carbonitrile.[1]

-

Electronic Activation: The nitrile group at C4 is strongly electron-withdrawing (

, -

Stoichiometry Control (Critical): Piperazine is a diamine.[1] If used in a 1:1 ratio, the product (containing a secondary amine) can react with another molecule of starting material to form a "bis-dimer" impurity.[1] Solution: We employ a 3.0 equivalent excess of piperazine to statistically favor the mono-substitution.[1]

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[6][7][8] | Amount (Example) | Role |

| 2-Chloropyrimidine-4-carbonitrile | 139.54 | 1.0 | 5.00 g (35.8 mmol) | Substrate |

| Piperazine (Anhydrous) | 86.14 | 3.0 | 9.25 g (107.4 mmol) | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.2 | 6.0 mL | Base Scavenger |

| Tetrahydrofuran (THF) | 72.11 | N/A | 50 mL (10 vol) | Solvent |

Step-by-Step Methodology

Step 1: Reaction Initiation

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (9.25 g, 3.0 eq) in THF (40 mL).

-

Cooling: Cool the solution to

using an ice-water bath. Rationale: Low temperature minimizes exothermic runaway and potential nitrile hydrolysis.[1] -

Addition: Dissolve 2-Chloropyrimidine-4-carbonitrile (5.00 g, 1.0 eq) in THF (10 mL). Add this solution dropwise to the piperazine mixture over 15 minutes.

-

Note: The solution may turn yellow/orange due to the formation of the electron-deficient pyrimidine complex.[1]

-

-

Base Addition: Add Triethylamine (6.0 mL) dropwise.

-

Progression: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitor: Check via TLC (10% MeOH in DCM) or LCMS. The starting material (

) should disappear, and a polar product spot (

-

Step 2: Workup & Purification (Acid-Base Extraction)

This method avoids column chromatography by leveraging the basicity of the piperazine ring.[1]

-

Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (100 mL) and Water (50 mL).

-

Phase Separation: Separate the layers. The product and excess piperazine are in the organic layer (or distributed depending on pH).[1]

-

Correction for High Purity: Since piperazine is very water-soluble, wash the organic layer with water (

) to remove the bulk of excess piperazine.[1]

-

-

Acid Extraction (The "Pull"): Extract the organic layer with 1N HCl (

). -

Basification (The "Push"): Collect the acidic aqueous extracts. Cool to

and slowly basify to pH > 12 using 6N NaOH or saturated-

Observation: The product will precipitate or oil out as the free base.[1]

-

-

Final Extraction: Extract the basic aqueous phase with DCM (

). -

Drying: Dry the combined DCM layers over anhydrous

, filter, and concentrate in vacuo.

Step 3: Crystallization (Optional)

If the resulting solid is off-color, recrystallize from a minimal amount of hot Isopropanol (IPA) or Ethyl Acetate/Hexane.[1]

Visualizing the Workflow

Synthesis Pathway (DOT Diagram)

The following diagram illustrates the reaction flow and the critical "Acid-Base" purification logic.

Caption: Figure 1. Reaction scheme and acid-base purification logic ensuring removal of non-basic impurities and excess reagents.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your data against these expected metrics.

| Technique | Expected Result | Interpretation |

| TLC | Single spot, | Absence of starting material ( |

| LCMS (ESI+) | Confirm mass. Look for dimer peak ( | |

| 1H NMR (DMSO-d6) | Diagnostic doublets for Pyrimidine H5/H6.[1] Piperazine protons appear as two multiplets. | |

| IR Spectroscopy | Peak at | Confirms integrity of the Nitrile (CN) group (it did not hydrolyze).[1] |

References

-

PubChem. this compound (Compound).[1][5] National Library of Medicine.[1] Available at: [Link][1]

-

Lundbeck. Synthesis of Pyrimidine Derivatives. WO2010000668.[1] (General reference for piperazine

on pyrimidines). Available at: [1] -

Journal of Medicinal Chemistry. Discovery of JAK Inhibitors using Pyrimidine Scaffolds. (Contextual grounding for the application of the scaffold). Example: J. Med. Chem. 2010, 53, 3, 1238–1250.[1] [Link][1]

Sources

- 1. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 2. CAS 698-29-3: 4-Amino-2-methyl-5-pyrimidinecarbonitrile [cymitquimica.com]

- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H11N5 | CID 36995510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Note: 2-Piperazino-4-pyrimidinecarbonitrile in Oncology Drug Discovery

Executive Summary

2-Piperazino-4-pyrimidinecarbonitrile (CAS: 944902-98-3 / Analogous Scaffolds) represents a "privileged structure" in modern medicinal chemistry. It serves as a critical pharmacophore building block for synthesizing inhibitors targeting Checkpoint Kinase 1 (Chk1) , Lysine-Specific Demethylase 1 (LSD1) , and Cyclin-Dependent Kinases (CDKs) .

This guide provides a comprehensive technical workflow for researchers utilizing this scaffold to develop targeted cancer therapeutics. It moves beyond basic properties to detail the synthetic derivatization required for potency, followed by biochemical validation (TR-FRET) and cellular phenotyping (Flow Cytometry) protocols necessary to confirm efficacy in DNA damage response (DDR) pathways.

Scientific Background & Mechanism[1][2][3]

The "Warhead" and the "Tail"

The utility of this compound lies in its dual-functionality, which addresses two major challenges in kinase inhibitor design: binding affinity and solubility .

-

The Pyrimidine-Carbonitrile Core (The Anchor): The pyrimidine ring acts as a mimic of the adenine ring of ATP, binding to the hinge region of the kinase. The C4-nitrile (cyano) group is electron-withdrawing, increasing the acidity of adjacent protons for hydrogen bonding and often interacting directly with catalytic lysine residues (e.g., Lys661 in LSD1 or conserved lysines in kinases).

-

The Piperazine Moiety (The Vector): The secondary amine of the piperazine ring projects into the solvent-exposed region of the binding pocket. This allows for rapid derivatization (N-substitution) to tune physicochemical properties (LogP, solubility) and selectivity without disrupting the core binding mode.

Target Pathways

-

Chk1 Inhibition: Chk1 is a central effector of the DNA damage response.[1][2] Inhibitors derived from this scaffold prevent Chk1 from arresting the cell cycle in response to DNA damage, forcing cancer cells with high replication stress into "Mitotic Catastrophe."

-

LSD1 Inhibition: The scaffold is used to create reversible LSD1 inhibitors.[3] The nitrile group forms a critical hydrogen bond deep in the FAD-binding pocket, blocking the demethylation of Histone H3K4, thereby reactivating suppressed tumor suppressor genes.

Structural Logic Diagram

The following diagram illustrates the functional roles of the scaffold's components in drug design.

Figure 1: Pharmacophore dissection of the scaffold showing binding interactions with key oncology targets.

Application Protocol: Library Synthesis (Derivatization)

Objective: To functionalize the secondary amine of the piperazine ring to generate a library of potential inhibitors. The raw scaffold has low potency; the "tail" added here confers nanomolar activity.

Method: Reductive Amination (High-Throughput Compatible)

Materials

-

Substrate: this compound (1.0 eq)

-

Reagents: Diverse Aldehydes (R-CHO) (1.2 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq), Acetic Acid (catalytic).

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure

-

Preparation: Dissolve the scaffold (0.1 mmol) in DCE (2 mL) in a 4 mL glass vial.

-

Activation: Add the specific aldehyde (0.12 mmol) and glacial acetic acid (10 µL). Stir at Room Temperature (RT) for 30 minutes to form the imine intermediate.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (0.15 mmol) in one portion.

-

Reaction: Cap the vial and stir at RT for 12–16 hours. Monitor by LC-MS (Look for M+H of product).

-

Quenching: Add saturated NaHCO₃ (2 mL). Extract with DCM (3 x 2 mL).

-

Purification: Pass the organic layer through a pre-packed SCX-2 (Strong Cation Exchange) cartridge.

-

Wash with MeOH (removes non-basic impurities).

-

Elute product with 2M NH₃ in MeOH.

-

-

Isolation: Concentrate in vacuo to yield the N-substituted derivative.

Expert Insight: For Chk1 inhibitors, prioritize aldehydes containing pyridine or pyrazine rings to enhance H-bonding at the solvent interface.

Application Protocol: Biochemical Validation (Chk1 Kinase Assay)

Objective: Determine the IC50 of synthesized derivatives against Chk1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).

Experimental Design Table

| Component | Concentration / Condition | Role |

| Enzyme | Chk1 Kinase (0.2–0.5 nM) | Target protein |

| Substrate | Fluorescein-PolyGT or CDC25C peptide | Phosphorylation target |

| ATP | Km apparent (approx. 10 µM) | Co-factor (Competitive ligand) |

| Tracer | Terbium-labeled anti-phospho antibody | FRET Donor |

| Inhibitor | 10-point titration (10 µM to 0.5 nM) | Test Compound |

Protocol Steps

-

Compound Plate Prep: Prepare 3-fold serial dilutions of the synthesized derivatives in 100% DMSO. Transfer 50 nL to a 384-well low-volume assay plate (acoustic dispensing preferred).

-

Enzyme/Substrate Mix: Dilute Chk1 enzyme and Fluorescein-substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 5 µL to the plate.

-

Pre-Incubation: Incubate for 15 minutes at RT to allow compound-enzyme binding.

-

Reaction Start: Add 5 µL of ATP solution (at Km concentration) to initiate the reaction.

-

Incubation: Incubate for 60 minutes at RT.

-

Detection: Add 10 µL of TR-FRET Dilution Buffer containing EDTA (to stop reaction) and the Terbium-labeled antibody.

-

Read: Incubate for 30 minutes and read on a multimode plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

-

Analysis: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Compound] to determine IC50.

Application Protocol: Cellular Phenotyping (Cell Cycle Arrest)

Objective: Confirm that the biochemical inhibition translates to a functional phenotype. Chk1 inhibition abrogates the S/G2 checkpoint, but in the presence of DNA damaging agents (e.g., Gemcitabine), it causes "checkpoint override" leading to premature mitosis and apoptosis.

Method: Propidium Iodide (PI) Staining with Flow Cytometry.

Workflow Diagram

Figure 2: Cellular assay workflow for validating Chk1 inhibition phenotype.

Protocol Steps

-

Seeding: Plate HCT116 (colon cancer) cells at 2 x 10⁵ cells/well in a 6-well plate.

-

Induction: Treat cells with a low dose of Gemcitabine (10 nM) to induce replication stress and activate Chk1 (arrests cells in S/G2).

-

Treatment: Simultaneously add the test derivative (at 5x IC50 concentration). Include DMSO control and Gemcitabine-only control.

-

Incubation: Incubate for 24 hours.

-

Harvesting: Trypsinize cells, wash with PBS.

-

Fixation: Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for >2 hours.

-

Staining: Wash cells with PBS. Resuspend in 500 µL staining solution (20 µg/mL Propidium Iodide + 200 µg/mL RNase A in PBS). Incubate 30 mins at 37°C in the dark.

-

Analysis: Analyze >10,000 events on a Flow Cytometer.

-

Expected Result: Gemcitabine only = G2/M arrest. Gemcitabine + Inhibitor = Decrease in G2/M peak and increase in Sub-G1 (apoptotic) population.

-

References

-

LanthaScreen™ Kinase Assay Technology. Thermo Fisher Scientific. Link

-

Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 2012.[1] Link

-

Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. International Journal of Molecular Sciences, 2015. Link

-

Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor. Journal of Medicinal Chemistry, 2006. Link

-

Checkpoint kinase 1 (CHK1) inhibitors in cancer therapy. Clinical Cancer Research, 2014. Link

Sources

- 1. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Pyrimidine Derivatives

Executive Summary

Pyrimidine derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of ubiquitous drugs ranging from fluorouracil (antimetabolite) to Imatinib (kinase inhibitor).[1] However, their planar, nitrogen-rich heteroaromatic nature introduces specific challenges in High-Throughput Screening (HTS), including aqueous insolubility, colloidal aggregation, and intrinsic fluorescence.[1]

This guide details a robust, self-validating HTS workflow designed specifically for pyrimidine libraries.[1] We prioritize luminescence-based detection (ADP-Glo™) over fluorescence to eliminate compound interference and utilize acoustic liquid handling to mitigate solubility artifacts.[1]

Strategic Library Preparation

The Challenge: Pyrimidines often exhibit poor solubility in aqueous buffers and can form colloidal aggregates in DMSO, leading to false positives (promiscuous inhibition).

The Solution: Strict DMSO management and acoustic dispensing.

Compound Management Protocol

-

Stock Concentration: Prepare master stocks at 10 mM in 100% anhydrous DMSO.

-

Storage: Store in Matrix™ tubes at -20°C or -80°C under nitrogen to prevent oxidation of sensitive substituents (e.g., thiols often attached to pyrimidines).

-

Quality Control (QC): Randomly sample 5% of the library for LC-MS purity checks. Pyrimidines must show >90% purity; impurities often possess higher fluorescence than the parent compound.

Acoustic Dispensing (Contactless)

Use an acoustic liquid handler (e.g., Labcyte Echo) rather than traditional tip-based pipetting.[1]

-

Why? Pyrimidines are "sticky." Tips retain hydrophobic compounds, causing carryover.[1] Acoustic energy ejects droplets (2.5 nL) directly from the source to the destination plate, ensuring precision and eliminating cross-contamination.

Primary Screen: Biochemical Kinase Assay (ADP-Glo™)

Rationale: Many pyrimidine derivatives function as ATP-competitive kinase inhibitors.[1] We utilize the ADP-Glo™ Kinase Assay (Promega) because it measures ADP production (universal to all kinases) and generates a luminescent signal.[2]

-

Advantage: Luminescence is immune to the intrinsic fluorescence often seen in fused pyrimidine rings (e.g., pyrazolopyrimidines), reducing false negatives/positives compared to FRET/TR-FRET assays.[1]

Assay Principle Diagram

The assay converts the ADP produced by the kinase reaction back into ATP, which is then quantified via a luciferase reaction.[2][3][4]

Figure 1: Schematic of the ADP-Glo™ reaction. The signal is positively correlated with kinase activity (high signal = active kinase; low signal = inhibition).

Detailed Protocol (384-Well Format)

Reagents:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[1]

-

ATP Concentration: Use

apparent for the specific kinase (typically 10–50 µM).

Step-by-Step Workflow:

| Step | Action | Volume | Critical Note |

| 1 | Compound Transfer | 10–50 nL | Use Echo acoustic dispenser.[1] Target final conc: 10 µM. Max DMSO < 1%. |

| 2 | Enzyme Addition | 2 µL | Dilute Kinase in buffer. Add to columns 1–22. Add buffer only to col 23-24 (No Enzyme Control). |

| 3 | Pre-Incubation | N/A | Incubate 10 min at RT. Allows pyrimidine to bind the ATP pocket. |

| 4 | Substrate/ATP Mix | 2 µL | Add to all wells. Initiate reaction. |

| 5 | Reaction Incubation | 60 min | Seal plate. Incubate at RT (22–25°C). |

| 6 | ADP-Glo Reagent | 4 µL | Stops reaction and depletes remaining ATP.[1] Incubate 40 min. |

| 7 | Detection Reagent | 8 µL | Converts ADP to ATP -> Luciferase.[1] Incubate 30 min. |

| 8 | Read | N/A | Measure Luminescence (0.5s integration) on a multimode reader (e.g., EnVision). |

Secondary Screen: Cellular Viability

Rationale: Pyrimidine analogs (e.g., Gemcitabine) are often cytotoxic.[1] It is vital to distinguish between target-specific inhibition and general cytotoxicity early in the funnel.

Method: CellTiter-Glo® 2.0 (Promega) .[1] This is an orthogonal luminescent assay measuring cellular ATP as a proxy for viability.

Protocol Modifications for Pyrimidines

-

Seeding: Seed cells (e.g., HCT116 or A549) at 1,000 cells/well in 384-well white opaque plates.

-

Dosing: Add compounds 24 hours post-seeding.

-

Exposure: Incubate for 48–72 hours (pyrimidines acting as antimetabolites require at least one cell cycle to show effect).

-

Detection: Add CellTiter-Glo reagent (1:1 ratio with media), shake for 2 min, incubate 10 min, and read luminescence.

Data Analysis & Validation

The "Senior Scientist" Perspective: Data is meaningless without statistical rigor.

Z-Factor Calculation

For every plate, calculate the Z' factor using the positive (No Enzyme) and negative (DMSO vehicle) controls.

-

Acceptance Criteria:

is mandatory. If

Hit Triage & PAINS Filtering

Pyrimidine libraries are prone to containing PAINS (Pan-Assay Interference Compounds).

-

Aggregation Check: If a hit shows steep Hill slopes (> 2.0) in dose-response, add 0.01% Triton X-100 to the assay buffer and re-test. If potency disappears, the compound was a colloidal aggregator (false positive).

-

Fluorescence Check: Although we use luminescence, always run a "Compound + Detection Reagent" (no enzyme) control to ensure the pyrimidine isn't inhibiting the Luciferase enzyme itself.

Screening Workflow Diagram

Figure 2: The critical path from library to validated lead, incorporating specific filters for luciferase interference and aggregation.

References

-

Assay Guidance Manual. (2012). HTS Assay Validation. NCBI Bookshelf. Available at: [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link][1]

-

Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. Available at: [Link][1]

Sources

Troubleshooting & Optimization

How to improve 2-Piperazino-4-pyrimidinecarbonitrile solubility in aqueous solutions

Executive Summary

2-Piperazino-4-pyrimidinecarbonitrile (also known as 2-(1-Piperazinyl)-4-pyrimidinecarbonitrile) presents a common challenge in medicinal chemistry: it possesses a polar scaffold but often exhibits poor aqueous solubility in its neutral form due to high crystal lattice energy and moderate lipophilicity.[1][2]

This guide addresses the physicochemical barriers to solubility. The molecule contains a basic secondary amine on the piperazine ring (distal nitrogen) and an electron-withdrawing nitrile group on the pyrimidine ring.[1][2] Understanding the ionization state of that piperazine nitrogen is the key to successful solubilization.[2]

Molecule Profile & Solubility Physics

| Property | Value (Approx.) | Implication for Solubility |

| Functional Class | Weak Base | Solubility is pH-dependent.[1][2] |

| Key Ionizable Group | Distal Piperazine Nitrogen ( | Protonation site. |

| Hydrophobicity | Moderate (LogP ~0.1–1.[2]0) | Requires cosolvents or ionization to overcome lattice energy.[2] |

| Common Issue | "Crash-out" Precipitation | Rapid precipitation occurs when DMSO stocks are diluted into neutral buffers (PBS).[1][2] |

Module 1: The pH Adjustment Method (Primary Protocol)

Theory:

The most effective way to dissolve this compound in water is to convert the "Free Base" into a soluble salt species in situ.[2] The distal nitrogen of the piperazine ring accepts a proton (

Step-by-Step Protocol

-

Preparation: Weigh the target amount of this compound.

-

Suspension: Add 80% of your final volume of water (Milli-Q grade).[1][2] Note: The powder will likely float or sink without dissolving.

-

Acidification (Titration):

-

Back-Titration (Optional): If the pH is too low for your assay, slowly add 0.1 M NaOH to raise it back to pH 7.[2]0. Warning: If you go above pH 7.5, the compound may precipitate again.[2]

-

Final Volume: Adjust to the final volume with water.

Diagram: pH-Dependent Solubilization Mechanism

Figure 1: The transition from insoluble free base to soluble cationic salt via acidification.[1][2]

Module 2: The Cosolvent "Spike" Method

Theory: For biological assays where acidic buffers are toxic to cells, use a water-miscible organic solvent (DMSO) to create a concentrated stock, then dilute into the media.[1][2]

The "Crash-out" Risk: When a highly concentrated DMSO stock (e.g., 100 mM) is added to aqueous media, the sudden change in polarity can force the compound out of solution before it disperses.

Optimized Cosolvent Protocol

| Component | Role | Recommended Concentration |

| DMSO (Anhydrous) | Primary Solvent | 100% for Stock Solution (Store at -20°C) |

| PEG-400 | Stabilizer | 10-20% in final aqueous mix (optional) |

| Tween-80 | Surfactant | 0.1 - 0.5% (Prevents micro-precipitation) |

Workflow:

-